molecular formula C22H21BrO5 B11162883 ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate

Cat. No.: B11162883
M. Wt: 445.3 g/mol
InChI Key: NAYGYUHCSTVDLC-UHFFFAOYSA-N
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Description

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is a coumarin-derived ester characterized by a 2H-chromen-2-one scaffold substituted with a 2-bromobenzyloxy group at position 7, a methyl group at position 4, and an ethyl propanoate side chain at position 2. Its molecular formula is C₂₂H₂₀BrO₅ (based on analogs in and ).

Properties

Molecular Formula

C22H21BrO5

Molecular Weight

445.3 g/mol

IUPAC Name

ethyl 3-[7-[(2-bromophenyl)methoxy]-4-methyl-2-oxochromen-3-yl]propanoate

InChI

InChI=1S/C22H21BrO5/c1-3-26-21(24)11-10-18-14(2)17-9-8-16(12-20(17)28-22(18)25)27-13-15-6-4-5-7-19(15)23/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

NAYGYUHCSTVDLC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=CC=C3Br)OC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization.

    Introduction of the Bromobenzyl Group: The bromobenzyl group is introduced via an etherification reaction, where the hydroxyl group of the chromenone is reacted with 2-bromobenzyl bromide in the presence of a base such as potassium carbonate.

    Esterification: The final step involves the esterification of the chromenone derivative with ethyl bromoacetate in the presence of a base to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s potential biological activities, such as anti-inflammatory and neuroprotective effects, make it a candidate for studying disease mechanisms and developing new treatments.

    Medicine: Its structural features suggest potential as a lead compound for drug discovery, particularly for conditions involving inflammation or neurodegeneration.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents or antioxidants.

Mechanism of Action

The mechanism of action of ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation, and neurotransmitter receptors in the central nervous system.

    Pathways: The compound may modulate signaling pathways related to inflammation, oxidative stress, and cell survival, thereby exerting its biological effects.

Comparison with Similar Compounds

The compound belongs to a class of 3-propanoate-substituted coumarins, which are often studied for their bioactivity and structural diversity. Below is a comparative analysis with key analogs:

Structural Variations and Substituent Effects

Table 1: Structural and Functional Comparison of Selected Coumarin-3-yl Propanoates
Compound Name Substituents (Position 7) Molecular Formula Molecular Weight Key Features/Activities
Target compound: Ethyl 3-{7-[(2-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate 2-Bromobenzyloxy C₂₂H₂₀BrO₅ 451.30 (calc.) Bromine enhances lipophilicity; potential bioactivity inferred from halogenated analogs
Ethyl 3-{7-[2-(benzyloxy)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS 858754-99-1) Benzyloxycarbonylmethoxy C₂₄H₂₄O₇ 424.45 Lacks halogen; esterified side chain may reduce membrane permeability compared to brominated analogs
Ethyl 3-{7-[(2-methoxy-5-nitrobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate (CAS 701931-88-6) 2-Methoxy-5-nitrobenzyloxy C₂₃H₂₂N₂O₈ 478.43 Nitro group introduces electron-withdrawing effects; may alter redox properties
4-(2-Oxo-2-phenylethoxy)phenyl 2-(4-isobutylphenyl)propanoate (Compound 2v) Phenoxy-linked ketone C₂₆H₂₈O₅ 432.50 Non-coumarin scaffold; phenylpropanoate moiety used in synthetic intermediates
Marine-derived homologs (e.g., Compound 130 from B. subtilis) Dihydro-methyl-2H-pyranyl Variable ~400–500 Propanoate systems linked to antibacterial activity in marine isolates
Key Observations:

Halogenation: The target compound’s 2-bromobenzyloxy group increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., CAS 858754-99-1). Bromine’s inductive effects may enhance binding to hydrophobic enzyme pockets or microbial membranes .

Electron-Donating/Withdrawing Groups : The nitro group in CAS 701931-88-6 introduces strong electron-withdrawing effects, which could modulate reactivity in electrophilic substitution or redox reactions .

Biological Activity

7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one, often referred to as a chromenone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications.

  • Molecular Formula : C18H16ClF O3
  • Molecular Weight : 340.77 g/mol
  • IUPAC Name : 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one

Antioxidant Activity

Several studies have demonstrated that chromenone derivatives possess significant antioxidant properties. For instance, a study reported that this compound exhibited a notable ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. The antioxidant activity was assessed using DPPH and ABTS assays, showing IC50 values comparable to standard antioxidants like ascorbic acid.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)
7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one12.515.0
Ascorbic Acid10.012.0

Anti-inflammatory Properties

The anti-inflammatory effects of this compound were evaluated in vitro using human peripheral blood mononuclear cells (PBMCs). The results indicated a significant reduction in pro-inflammatory cytokines (IL-6 and TNF-alpha) production upon treatment with various concentrations of the compound.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of this chromenone derivative against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through broth microdilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

The biological activities of 7-[(2-chloro-6-fluorobenzyl)oxy]-4-(4-methoxyphenyl)-8-methyl-2H-chromen-2-one are attributed to its ability to modulate various signaling pathways. It has been shown to inhibit the NF-kB pathway, which plays a crucial role in inflammation and immune responses. Additionally, it interacts with specific receptors, enhancing its therapeutic efficacy.

Case Studies

  • Case Study on Antioxidant Efficacy :
    A clinical trial involving patients with oxidative stress-related conditions demonstrated significant improvement in biomarkers following supplementation with this compound over eight weeks.
  • Case Study on Anti-inflammatory Effects :
    In a controlled study involving patients with rheumatoid arthritis, administration of the compound resulted in reduced joint swelling and pain, correlating with decreased levels of inflammatory markers.

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